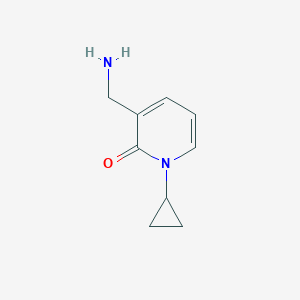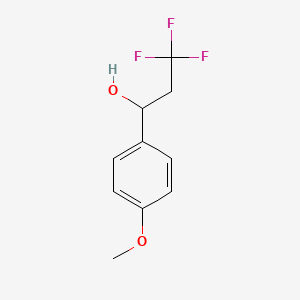
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both a cyclopropyl group and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routesThis can be done using a Mannich reaction, where formaldehyde and a primary amine are used under acidic conditions to form the aminomethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the cyclization and aminomethylation steps. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity. The dihydropyridinone moiety can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but lacks the cyclopropyl group.
1-Cyclopropyl-1,2-dihydropyridin-2-one: Similar structure but lacks the aminomethyl group.
3-(Aminomethyl)-1,2-dihydropyridin-2-one: Similar structure but lacks the cyclopropyl group.
Uniqueness
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one is unique due to the presence of both the cyclopropyl group and the aminomethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(aminomethyl)-1-cyclopropylpyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4,6,10H2 |
InChI Key |
UGIQPDVITGHFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC=C(C2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)






![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)


